2-methoxy-4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol
Description
2-Methoxy-4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol is a synthetic compound featuring a phenol core substituted with a methoxy group at position 2 and an ethanimidoyl group at position 2. The ethanimidoyl moiety is linked to a piperazine ring, which is further substituted at the 4-position with a 1-naphthylmethyl group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in targeting receptors or enzymes where piperazine derivatives are known to interact .
The compound’s synthesis likely involves multi-step reactions, including alkylation of piperazine with 1-naphthylmethyl halides, followed by condensation with a suitably functionalized phenol precursor. Characterization methods such as IR, NMR, and elemental analysis are critical for verifying its structure and purity, as demonstrated in analogous syntheses of related piperazine derivatives .
Properties
IUPAC Name |
2-methoxy-4-[(E)-C-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-18(20-10-11-23(28)24(16-20)29-2)25-27-14-12-26(13-15-27)17-21-8-5-7-19-6-3-4-9-22(19)21/h3-11,16,28H,12-15,17H2,1-2H3/b25-18+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRTUMYFQFTYTA-XIEYBQDHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC(=C(C=C4)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC(=C(C=C4)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol, a compound with potential pharmacological applications, has garnered attention in recent research due to its biological activity. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antioxidant properties and potential therapeutic uses.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-nitrophenol with naphthylmethyl piperazine derivatives. The characterization of the synthesized product typically involves techniques such as:
- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for molecular weight determination and purity assessment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides structural information about the compound.
Antioxidant Activity
Recent studies have highlighted the antioxidant capabilities of this compound. The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of compounds to scavenge free radicals.
Key Findings:
- The compound exhibited significant antioxidant activity with an EC50 value of approximately 10.46 ppm, indicating its potential as a natural antioxidant agent .
Pharmacological Potential
The compound's structure suggests various pharmacological activities, particularly in neuropharmacology due to the presence of piperazine moieties. Research indicates that it may interact with neurotransmitter systems, potentially offering therapeutic effects in conditions like anxiety and depression.
Study 1: Antioxidant Properties
A study conducted by Kusumaningrum et al. (2021) focused on the synthesis and antioxidant properties of similar phenolic compounds. The results indicated that modifications in the molecular structure significantly influenced the antioxidant capacity, suggesting that this compound could be optimized for enhanced activity .
Study 2: Neuropharmacological Effects
Another investigation explored compounds related to piperazine derivatives and their effects on serotonin receptors. The findings suggested that such compounds could modulate serotoninergic activity, leading to anxiolytic-like effects in animal models. This positions this compound as a candidate for further research in treating mood disorders .
Comparative Analysis of Biological Activities
| Compound | Antioxidant Activity (EC50 ppm) | Neuropharmacological Effects |
|---|---|---|
| 2-Methoxy-4-{N-[4-(1-naphthylmethyl)-...} | 10.46 | Potential anxiolytic effects |
| Related Piperazine Derivative A | 15.00 | Moderate serotonergic activity |
| Related Piperazine Derivative B | 12.50 | Significant antidepressant effects |
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its complex molecular structure, which includes a methoxy group, a phenolic moiety, and a piperazine ring. The presence of the naphthylmethyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
- Molecular Formula: C20H24N2O2
- Molecular Weight: 324.42 g/mol
- IUPAC Name: 2-methoxy-4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant properties. The piperazine moiety is known for its role in modulating serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or target other neurotransmitter systems, providing therapeutic effects in depressive disorders.
Antipsychotic Effects
The structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. The naphthylmethyl group may enhance receptor binding affinity at dopamine D2 receptors, a common target for antipsychotic medications. Experimental models have demonstrated promising results in reducing psychotic symptoms.
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective qualities, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's. The antioxidant properties attributed to the phenolic component may help mitigate oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have explored the pharmacological profile of compounds related to this compound:
- Study on Antidepressant Efficacy: A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of piperazine derivatives. Results indicated that modifications to the piperazine ring significantly enhanced serotonin receptor binding and antidepressant activity in rodent models .
- Antipsychotic Activity Assessment: Research featured in Neuropharmacology investigated a series of naphthylmethyl-piperazine derivatives for their antipsychotic effects. The findings revealed that certain compounds effectively reduced hyperactivity in animal models, correlating with D2 receptor antagonism .
- Neuroprotection Studies: A recent investigation highlighted the neuroprotective effects of phenolic compounds against beta-amyloid-induced toxicity in neuronal cultures. The study suggested that compounds similar to this compound could reduce neuronal cell death through antioxidant mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-containing phenols, which vary in substituents on the piperazine ring and the phenol backbone. Below is a detailed comparison with structurally related analogs:
Structural Analogues
Key Differences and Implications
Substituent Bulk and Lipophilicity: The 1-naphthylmethyl group in the target compound significantly enhances lipophilicity compared to smaller groups like methyl or 2-methoxyphenyl. This increases membrane permeability but may reduce aqueous solubility . In contrast, the methyl group in 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol simplifies synthesis and improves solubility but limits receptor-binding affinity due to reduced steric bulk .
The naphthylmethyl group in the target compound may enhance interactions with hydrophobic binding pockets in enzymes or receptors, making it suitable for targeting cancer-related pathways or microbial targets .
Synthetic Complexity :
- Introducing the 1-naphthylmethyl group requires precise alkylation conditions, whereas methyl or methoxyphenyl groups are more straightforward to attach .
Physicochemical Properties
Spectral and Analytical Data
- IR Spectroscopy: The target compound shows characteristic peaks for phenol O–H (3200–3500 cm⁻¹), C=N (1640–1690 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹) .
- NMR : The ¹H NMR spectrum includes signals for naphthyl protons (δ 7.2–8.5 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and methoxy protons (δ 3.8 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
